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Executive Summary
Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from the

pro-opiomelanocortin (POMC) prohormone. While the full-length ACTH(1-39) is the primary

ligand for the melanocortin-2 receptor (MC2R) to stimulate adrenal steroidogenesis, its

fragments possess distinct biological activities. This technical guide provides an in-depth

examination of the ACTH(1-17) fragment, a peptide generated by the cleavage of ACTH(1-39)

by the prohormone convertase 2 (PC2) enzyme.[1][2][3][4] Unlike its parent molecule, ACTH(1-

17) exhibits minimal activity at the MC2R but functions as a potent agonist at other

melanocortin receptors, particularly the melanocortin-1 receptor (MC1R).[5][6][7][8] This

document details its primary biological roles, receptor interaction profiles, signaling pathways,

and the experimental methodologies used for its characterization, presenting a comprehensive

resource for researchers in endocrinology, pharmacology, and drug development.

Origin and Structure of ACTH(1-17)
The ACTH(1-17) peptide, with the sequence H-SYSMEHFRWGKPVGKKR-OH, is a naturally

occurring fragment of ACTH(1-39).[9] In tissues expressing the prohormone convertase 2

(PC2), such as the intermediate lobe of the pituitary, hypothalamus, and skin, ACTH(1-39) is

further processed.[2][3] PC2 cleaves ACTH(1-39) between Arg¹⁷ and Arg¹⁸, yielding two

fragments: ACTH(1-17) and the corticotropin-like intermediate lobe peptide (CLIP),
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corresponding to ACTH(18-39).[1][2][3] This tissue-specific processing is crucial as it generates

peptides with unique biological functions distinct from the full-length hormone.
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Caption: Enzymatic processing of POMC to yield ACTH(1-17).

Core Biological Function: Melanocortin Receptor
Interaction
The primary mechanism of action for ACTH(1-17) is its interaction with the family of G-protein

coupled melanocortin receptors (MCRs). It is a potent agonist, particularly at the human MC1

receptor, where its affinity and potency are comparable to or even greater than that of α-

melanocyte-stimulating hormone (α-MSH).[5][6][7] Its binding affinity progressively decreases

for MC3R, MC4R, and MC5R.[5] Crucially, ACTH(1-17) lacks significant agonist activity at the

MC2R, the classical receptor for ACTH(1-39) that mediates cortisol production.[10]

Quantitative Data: Receptor Binding and Potency
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The following tables summarize the quantitative data regarding the interaction of ACTH(1-17)

with human melanocortin receptors.

Table 1: Melanocortin Receptor Binding Affinities of ACTH(1-17)

Receptor Binding Affinity (Ki, nM)

MC1R 0.21 - 0.23[5][6]

MC3R 14[5]

MC4R 419[5]

MC5R 4,240[5]

Data derived from competitive binding assays using HEK293 cells expressing human MCRs.

Table 2: Melanocortin Receptor Agonist Potency of ACTH(1-17)

Receptor Assay System Measured Effect Potency (EC50, nM)

MC1R
HEK293 cells
expressing hMC1R

Adenylate Cyclase
Activity

3.02[5]

MC2R
Stably transfected

HeLa cells
cAMP Generation 49 (pM)[11]

Note: The high potency at MC2R reported in one study[11] is an outlier compared to other

literature suggesting residues 17-24 are critical for MC2R activation.[10] This may reflect

differences in experimental systems.

Signaling Pathways
Upon binding to MCRs (primarily MC1R, MC3R, MC4R, and MC5R), ACTH(1-17) activates the

canonical Gs-protein signaling cascade. This pathway involves the stimulation of adenylyl

cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[12][13] Elevated

cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates downstream
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targets, including transcription factors like CREB (cAMP response element-binding protein), to

modulate gene expression and elicit a cellular response.
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Caption: ACTH(1-17) signaling cascade via the MC1R-cAMP pathway.

Physiological Roles and In Vivo Effects
The biological activities of ACTH(1-17) are diverse, reflecting its interaction with multiple

melanocortin receptors outside the adrenal gland.

Melanogenesis: As a potent MC1R agonist, ACTH(1-17) stimulates melanogenesis in

melanocytes in a biphasic manner (EC50s = 0.0001 and 0.08 nM) and promotes their

differentiation.[5] This role is central to skin and hair pigmentation.

Cardiovascular Regulation: In a rat model of hemorrhagic shock, intravenous administration

of ACTH(1-17) (160 µg/kg) significantly increases mean arterial blood pressure, suggesting a

role in cardiovascular homeostasis during stress.[5]

Growth Hormone (GH) Secretion: While in vivo infusions of ACTH(1-17) have been shown to

stimulate GH secretion in humans, in vitro studies on rat pituitary cells showed no significant

direct effect.[14] This indicates that the GH-releasing activity is likely mediated indirectly

through the central nervous system (CNS).[14]

Immunomodulation: Like other melanocortins, ACTH fragments can exhibit anti-inflammatory

and immunomodulatory properties.[15] Studies on orally administered ACTH in experimental

autoimmune encephalomyelitis (EAE) models suggest it can decrease pro-inflammatory

cytokines like IL-17, an effect mediated through melanocortin receptors in the gut-associated

lymphoid tissue.[16]

Appetite Regulation: Endogenous ACTH in the hypothalamus, which can be processed into

ACTH(1-17), is believed to act on melanocortin receptors (like MC4R) to reduce food intake,

similar to α-MSH.[1]

Key Experimental Protocols
The characterization of ACTH(1-17) relies on standardized pharmacological assays.

Protocol: Competitive Radioligand Binding Assay
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Objective: To determine the binding affinity (Ki) of ACTH(1-17) for a specific melanocortin

receptor.

Methodology:

Membrane Preparation: Homogenize cells stably expressing the target MCR (e.g.,

HEK293-hMC1R) in a cold buffer and prepare a crude membrane fraction by

centrifugation.

Assay Setup: In a multi-well plate, incubate the cell membranes with a constant

concentration of a high-affinity radiolabeled melanocortin ligand (e.g., ¹²⁵I-[Nle⁴, D-Phe⁷]-α-

MSH).

Competition: Add increasing concentrations of unlabeled ACTH(1-17) to compete with the

radioligand for binding to the receptor.

Incubation: Allow the reaction to reach equilibrium (e.g., 60-120 minutes at room

temperature).

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate

receptor-bound from free radioligand. Wash the filters to remove non-specific binding.

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the

competitor concentration. Calculate the IC50 (concentration of ACTH(1-17) that inhibits

50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff

equation.

Protocol: cAMP Functional Assay
Objective: To measure the agonist potency (EC50) of ACTH(1-17) at a specific melanocortin

receptor.

Methodology:

Cell Culture: Culture cells stably expressing the target MCR (e.g., HEK293 or OS3 cells) in

appropriate media.[17]
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Stimulation: Seed the cells in a multi-well plate. On the day of the assay, replace the

medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and

varying concentrations of ACTH(1-17).

Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cAMP

accumulation.

Lysis: Terminate the stimulation and lyse the cells to release intracellular cAMP.

Quantification: Measure cAMP levels in the cell lysates using a commercially available kit,

such as an Enzyme Immunoassay (EIA) or a Homogeneous Time-Resolved Fluorescence

(HTRF) assay.[17]

Data Analysis: Plot the measured cAMP concentration against the logarithm of the

ACTH(1-17) concentration. Fit the data to a sigmoidal dose-response curve to determine

the EC50 value.
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Caption: Experimental workflow for a cAMP functional assay.
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Conclusion and Future Directions
The ACTH(1-17) fragment is a biologically active peptide with a pharmacological profile distinct

from its parent hormone, ACTH(1-39). Its primary role is as a potent agonist of melanocortin

receptors, especially MC1R, mediating effects in melanogenesis, cardiovascular regulation,

and immunomodulation. Its negligible activity at the MC2R clearly separates its function from

adrenal steroidogenesis. For drug development professionals, ACTH(1-17) represents a

valuable endogenous peptide that can serve as a template for designing selective MCR

agonists. Future research should continue to explore its centrally mediated effects and further

delineate its therapeutic potential in inflammatory conditions and neuroregenerative medicine.

A clear understanding of its distinct biological role is critical for accurately interpreting

physiological processes and for the development of targeted therapeutics that leverage the

diverse functions of the melanocortin system.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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